Cas no 186692-44-4 (2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol)

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol is a purine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a substituted purine core, incorporating an isopropyl group at the N9 position and a benzylamino substituent at the C6 position, coupled with a 2-amino-1-butanol side chain. This configuration may enhance binding affinity to biological targets, such as enzymes or receptors, due to its mixed hydrophobic and hydrophilic properties. The compound's modular design allows for further functionalization, making it a versatile intermediate in drug discovery. Its stability under standard laboratory conditions facilitates handling and storage. Further studies are required to fully elucidate its pharmacological profile.
2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol structure
186692-44-4 structure
Product Name:2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
CAS No:186692-44-4
MF:C19H26N6O
MW:354.449343204498
MDL:MFCD02266401
CID:66305
PubChem ID:5097
Update Time:2025-10-29

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol Chemical and Physical Properties

Names and Identifiers

    • 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
    • (2S)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl]amino}-1-butan ol
    • 1-butanol, 2-[[9-(1-methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-
    • 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino] -(R)-1-butanol
    • 2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl]amino}butan-1-ol
    • 1-Butanol, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-
    • 2-{[6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl]amino}butan-1-ol
    • HMS3265B03
    • NCI60_029800
    • HMS3265A03
    • Kinome_2871
    • HMS3654O10
    • Q27273946
    • HMS3265B04
    • LP00245
    • DTXSID90870173
    • 2-(1-D,L-Hydroxymethylpropylamino)-6-benzylamino-9-isopropylpurine
    • 2-((6-(Benzylamino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol
    • 2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
    • SB16650
    • 186692-44-4
    • Kinome_2869
    • Roscovitine, (S)-Isomer
    • UNII-AIR55KO85E
    • Tox21_500245
    • (R,S)-Roscovitine
    • FT-0711432
    • AIR55KO85E
    • Seliciclib (+/-)-form [MI]
    • BCP19053
    • Seliciclib, (RS)-
    • HMS3265A04
    • (RS)-ROSCOVITINE
    • CCG-205178
    • HMS3260B12
    • EX-A498
    • 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine
    • (+/-)-Roscovitine
    • (+/-)-seliciclib
    • NCGC00260930-01
    • Roscovitin
    • SCHEMBL172593
    • NSC-683246
    • FT-0674460
    • R-roscovitine;CYC202; CYC202; CYC 202;Seliciclib
    • A880620
    • Seliciclib, (+/-)-
    • NSC683246
    • AKOS030241656
    • SR-01000076109
    • CHEMBL52387
    • 2,6,9-Trisubstituted purine deriv. 27
    • BDBM7585
    • EU-0101102
    • (R)-2-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine
    • BTIHMVBBUGXLCJ-UHFFFAOYSA-N
    • SR-01000076109-2
    • R 7772
    • DB-014986
    • SDCCGSBI-0051071.P006
    • CHEBI:230956
    • MDL: MFCD02266401
    • Inchi: 1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)
    • InChI Key: BTIHMVBBUGXLCJ-UHFFFAOYSA-N
    • SMILES: OCC(CC)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 354.21708
  • Monoisotopic Mass: 354.21680947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 87.9Ų

Experimental Properties

  • Density: 1.25
  • Boiling Point: 577.5°C at 760 mmHg
  • Flash Point: 303.1°C
  • Refractive Index: 1.643
  • PSA: 87.89
  • LogP: 2.69700

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol Pricemore >>

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2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:186692-44-4)2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Order Number:A880620
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):185.0/314.0/847.0
Email:sales@amadischem.com

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol Related Literature

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Amadis Chemical Company Limited
(CAS:186692-44-4)2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
A880620
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):185.0/314.0/847.0
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